(R)-2-Bromo-5-(pyrrolidin-2-yl)pyridine
Description
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-bromo-5-[(2R)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H11BrN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m1/s1 |
InChI Key |
HFHUQKSKYTXHOJ-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CN=C(C=C2)Br |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-5-(pyrrolidin-2-yl)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the pyrrolidinyl group. One common method involves the bromination of 2,5-dichloropyridine using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting 2-bromo-5-chloropyridine is then subjected to a nucleophilic substitution reaction with pyrrolidine to yield ®-2-Bromo-5-(pyrrolidin-2-yl)pyridine.
Industrial Production Methods
In an industrial setting, the production of ®-2-Bromo-5-(pyrrolidin-2-yl)pyridine may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
®-2-Bromo-5-(pyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with the bromine atom replaced by hydrogen.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Bromo-5-(pyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Bromo-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidinyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., difluoroethyl , aldehyde ) reduce pyridine ring electron density, directing electrophilic attacks to specific positions.
- Synthetic Utility : Bromine’s superior leaving-group ability (vs. chlorine ) makes (R)-2-Bromo-5-(pyrrolidin-2-yl)pyridine more reactive in cross-coupling than chloro analogues.
- Steric and Chiral Effects : The chiral pyrrolidine in the target compound introduces stereoselectivity, absent in achiral analogues like 2-bromo-5-(2-pyridyl)thiophene .
Key Observations :
- Enzyme Inhibition: The pyrrolidine group in (R)-2-Bromo-5-(pyrrolidin-2-yl)pyridine may mimic natural substrates (e.g., nicotinamide in DHODH), enhancing binding affinity compared to non-nitrogenous analogues .
- Structural Mimicry: Analogues like 3-[(2RS)-pyrrolidin-2-yl]pyridine (nornicotine) demonstrate the pyrrolidine-pyridine motif’s versatility in targeting neurotransmitter receptors .
Physicochemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
